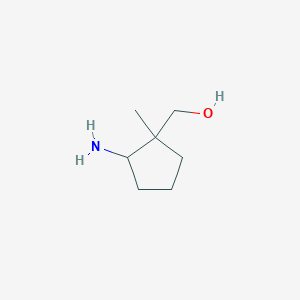

(2-Amino-1-methylcyclopentyl)methanol

Description

(2-Amino-1-methylcyclopentyl)methanol is a chiral cycloaliphatic compound characterized by a cyclopentane ring substituted with an amino group at the 2-position, a methyl group at the 1-position, and a hydroxymethyl group. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol.

Properties

IUPAC Name |

(2-amino-1-methylcyclopentyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(5-9)4-2-3-6(7)8/h6,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJDOVOKSWFTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280957 | |

| Record name | Cyclopentanemethanol, 2-amino-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354954-21-4 | |

| Record name | Cyclopentanemethanol, 2-amino-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354954-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanemethanol, 2-amino-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

(2-Amino-1-methylcyclopentyl)methanol, also referred to as [(1R,2R)-2-Amino-1-methylcyclopentyl]methanol, is a chiral compound characterized by a cyclopentane ring with an amino group and a hydroxymethyl group. This unique structure contributes to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: CHN

- Molecular Weight: Approximately 115.17 g/mol

- Structure: The compound features a cyclopentane ring substituted with an amino group and a hydroxymethyl group, conferring distinct reactivity and interaction profiles with biological systems.

The biological activity of (2-Amino-1-methylcyclopentyl)methanol is attributed to its ability to interact with various biomolecules:

- Hydrogen Bonding: The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity.

- Ionic Interactions: The presence of the amino group allows for ionic interactions with negatively charged sites on biomolecules.

- Biochemical Reactions: The hydroxymethyl group can participate in various biochemical reactions, influencing metabolic pathways.

Antiviral Activity

Research indicates that compounds structurally related to (2-Amino-1-methylcyclopentyl)methanol exhibit significant antiviral properties. For instance:

- A study on alpha-carboxynucleoside phosphonates (α-CNPs), which include cyclopentyl linkers similar to (2-Amino-1-methylcyclopentyl)methanol, showed preferential inhibition of HIV reverse transcriptase compared to other viral DNA polymerases . This suggests potential applications in developing antiviral therapies.

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties. Related compounds have shown:

- Enhanced antibacterial activity while maintaining low toxicity levels, indicating that modifications to the cyclopentane structure can lead to improved therapeutic profiles .

Synthesis and Biological Evaluation

In one study, researchers synthesized derivatives of (2-Amino-1-methylcyclopentyl)methanol and evaluated their biological activities:

- Synthesis Method: The derivatives were synthesized using coupling reactions involving protected amino acids.

- Biological Testing: The synthesized compounds were tested for their antibacterial efficacy against various strains, showing promising results that suggest further exploration into their therapeutic applications .

| Compound | Antibacterial Activity | Toxicity Level |

|---|---|---|

| Derivative A | 5010-fold increase over control | Low |

| Derivative B | Comparable to parent molecule | Moderate |

Research Applications

The compound's unique properties make it a valuable intermediate in organic synthesis and medicinal chemistry:

- Drug Development: Its potential as a precursor for novel therapeutic agents is under investigation.

- Chemical Research: Used in the synthesis of complex organic molecules due to its chiral nature and functional groups.

Scientific Research Applications

Organic Synthesis

(2-Amino-1-methylcyclopentyl)methanol serves as an important intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis, allowing the production of enantiomerically pure compounds.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

- Drug Development : It acts as a precursor for various pharmaceuticals, particularly in developing drugs targeting neurological disorders due to its interaction with neurotransmitter systems.

- Biological Activity : Studies have indicated that it may enhance serotonin levels, suggesting antidepressant-like effects.

Biological Applications

Research indicates several biological activities:

- Neurotransmitter Modulation : It may influence serotonin and dopamine levels, critical for mood regulation.

- Anti-inflammatory Properties : Preliminary findings suggest it can reduce inflammation by inhibiting pro-inflammatory cytokines.

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Neurotransmitter Interaction | Increased serotonin levels in the hippocampus of rats; improved behavioral outcomes in depression models. |

| Study 2 | Anti-inflammatory Effects | Significant reduction in inflammatory markers in cultured macrophages after treatment. |

Case Study 1: Neurotransmitter Interaction

In a controlled study, (2-Amino-1-methylcyclopentyl)methanol was administered to rats. Results showed a significant increase in serotonin levels within the hippocampus. This increase correlated with improved behavioral outcomes in models designed to simulate depression, showcasing its potential as an antidepressant agent.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. Treatment with (2-Amino-1-methylcyclopentyl)methanol led to a marked decrease in inflammatory markers in cultured macrophages. This suggests its potential utility in treating inflammatory conditions such as arthritis or other autoimmune diseases.

Industrial Applications

In addition to its research applications, (2-Amino-1-methylcyclopentyl)methanol is utilized in various industrial processes:

- Fine Chemicals Production : It serves as a building block for synthesizing fine chemicals.

- Catalysis : The compound has been explored for its catalytic properties in methylation reactions, particularly involving aniline derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

{1-[(2-Phenylethyl)amino]cyclopentyl}methanol

This analog (C₁₄H₂₁NO, MW 219.33 g/mol) shares the cyclopentylmethanol backbone but replaces the 2-amino-1-methyl substituents with a 2-phenylethylamino group . Key differences include:

- Substituent Effects: The aromatic phenyl group enhances lipophilicity, likely increasing membrane permeability compared to the aliphatic amino group in the target compound.

- Synthetic Utility: The phenylethylamino group may confer affinity for neurotransmitter receptors (e.g., dopamine or serotonin analogs), whereas the simpler amino group in (2-Amino-1-methylcyclopentyl)methanol could favor coordination chemistry or enantioselective catalysis.

2-Methyl-1-pentanol

A branched aliphatic alcohol (C₆H₁₄O, MW 102.17 g/mol) with a hydroxyl group on a tertiary carbon . Comparison highlights:

- Physical Properties: Boiling Point: 2-Methyl-1-pentanol boils at ~148°C, typical for alcohols of similar size. The cyclopentane ring in (2-Amino-1-methylcyclopentyl)methanol would likely elevate its boiling point due to increased molecular rigidity. Solubility: 2-Methyl-1-pentanol is slightly water-soluble; the amino group in the target compound could enhance aqueous solubility via hydrogen bonding.

- Hazards: 2-Methyl-1-pentanol is combustible and harmful if swallowed, with irritation risks to eyes and skin . The amino group in the target compound may introduce additional toxicity, such as respiratory sensitization or neurotoxicity, though specific data are lacking.

Other Cyclopentylmethanol Derivatives

Compounds like cis-2-aminocyclopentanol (used in glycosidase inhibitors) or 1-cyclopentylethanol (a flavoring agent) demonstrate how substituent position and functional groups dictate applications:

- Amino Group Positioning: The 2-amino group in the target compound could mimic transition states in enzymatic reactions, similar to cis-2-aminocyclopentanol’s role in inhibitor design.

Research Implications and Gaps

- Stereochemical Influence: The target compound’s stereochemistry at the 1-methyl and 2-amino positions could significantly affect its reactivity and bioactivity, necessitating enantioselective synthesis studies.

- Safety Data: The amino group likely increases toxicity risks compared to non-nitrogenous analogs like 2-methyl-1-pentanol. Experimental toxicology studies are critical for safe handling protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.